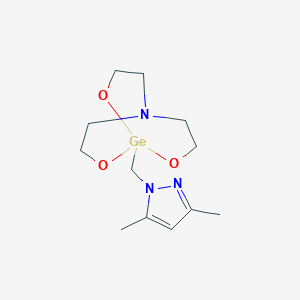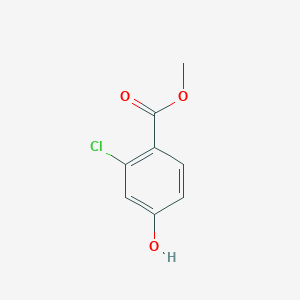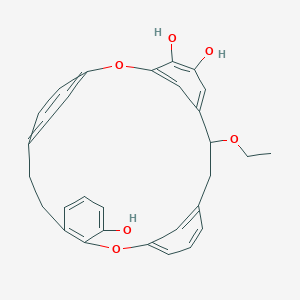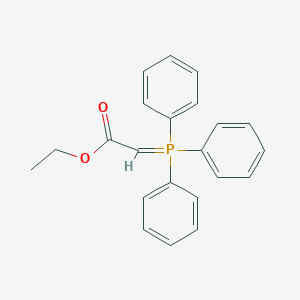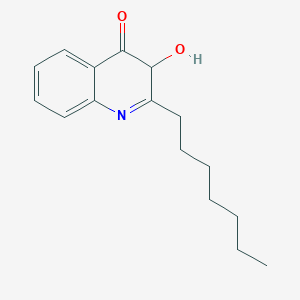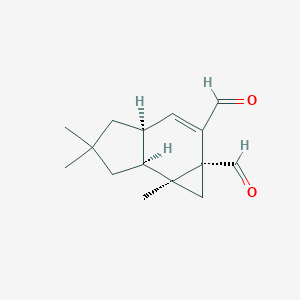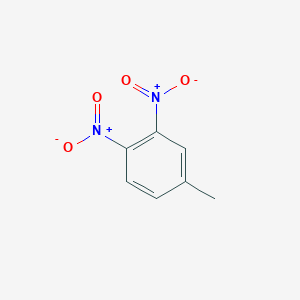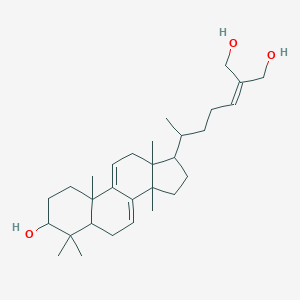
Ganodermatriol(P)
Übersicht
Beschreibung
Synthesis Analysis
The first synthesis of ganodermanontriol, a closely related lanostane triterpene from Ganoderma lucidum, and its stereoisomeric triols, including Ganodermatriol(P), was achieved through a series of steps involving stereoselective and chemoselective reactions. Key steps included the reconstruction of the trisubstituted alkene and the formation of the Δ7,9(11)-diene core, highlighting the complex synthesis process of these bioactive compounds (Kennedy et al., 2011).
Molecular Structure Analysis
Ganodermatriol(P) is characterized by its lanostane skeleton, which is common among triterpenes derived from Ganoderma species. The molecular structure of Ganodermatriol(P) includes multiple hydroxyl groups, contributing to its bioactivity. Structural elucidation techniques such as NMR and mass spectrometry play crucial roles in determining the precise arrangement of atoms and functional groups in Ganodermatriol(P) (Arisawa et al., 1986).
Chemical Reactions and Properties
Ganodermatriol(P) and its derivatives participate in various chemical reactions due to their functional groups. These reactions include oxidation and reduction processes that alter the compound's chemical structure, thereby influencing its biological activity. The presence of multiple hydroxyl groups in Ganodermatriol(P) allows for the formation of derivatives through reactions such as acetylation, enhancing its pharmacological properties (Peng et al., 2023).
Physical Properties Analysis
The physical properties of Ganodermatriol(P), such as solubility, melting point, and molecular weight, are crucial for its application in pharmaceutical formulations. These properties are determined by the compound's molecular structure and affect its bioavailability and therapeutic efficacy. Advanced analytical techniques are used to assess these physical characteristics, providing insights into the compound's behavior in biological systems (Liu et al., 2010).
Chemical Properties Analysis
The chemical properties of Ganodermatriol(P), including its reactivity with other molecules and stability under various conditions, are influenced by its functional groups and molecular framework. Understanding these properties is essential for exploring the compound's potential as a therapeutic agent, as they impact its mechanism of action and interaction with biological targets (Xu et al., 2010).
Wissenschaftliche Forschungsanwendungen
5α-Reductase Inhibitory Properties
Ganodermatriol, a triterpenoid constituent of Ganoderma lucidum, has been studied for its inhibitory properties against 5α-reductase. A high-performance liquid chromatography analytical system revealed that the quantity and composition of triterpenoids, including ganodermatriol, vary significantly across different growth stages of Ganoderma lucidum. Notably, stages with a higher concentration of certain ganoderic acids exhibited the strongest 5α-reductase inhibitory activity. This suggests that ganodermatriol and related compounds could be crucial indicators for assessing the 5α-reductase inhibitory potential of Ganoderma lucidum extracts (Liu et al., 2012).
Hepatoprotective Effects
Ganodermatriol and its derivative, ganodermanontriol, have demonstrated hepatoprotective effects both in vitro and in vivo. Specifically, ganodermanontriol induced the expression of heme oxygenase-1 (HO-1) through the activation of Nrf-2 nuclear translocation and the subsequent transcription of the HO-1 gene. The PI3K/Akt and p38 signaling pathways were found to be involved in this process. These findings support the traditional use of Ganoderma lucidum for treating hepatic disorders and highlight the potential of ganodermatriol and its derivatives in anti-inflammatory activity and liver protection (Ha et al., 2013).
Anti-Cancer Potential
Studies have indicated that Ganoderma lucidum, which contains ganodermatriol, possesses anti-cancer properties. Ganodermatriol is considered to be a part of the bioactive components contributing to the immunomodulatory and anti-cancer effects of Ganoderma. The NF-κB and MAPK pathways, which are crucial in immune cell regulation, have been identified as the major pathways involved in the anti-cancer effects of Ganoderma (Cao et al., 2018). Moreover, another study emphasized the therapeutic potential of ganodermanontriol (GDNT), a Ganoderma alcohol, in inhibiting the growth and invasiveness of breast cancer cells, suggesting the relevance of ganodermatriol and its derivatives in cancer treatment (Jiang et al., 2011).
Neuroprotective Effects
Ganodermatriol, as part of Ganoderma extracts, has been associated with neuroprotective effects. The extensive literature reports on the pharmacological effects of Ganoderma on neuroprotection, including modulation of neurogenesis, amelioration of Alzheimer's disease, and protective effects on neural cells in stroke injury. This suggests the potential role of ganodermatriol in contributing to the neuroprotective properties of Ganoderma (Zhao et al., 2019).
Safety And Hazards
When handling Ganodermatriol(P), it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
While specific future directions for Ganodermatriol(P) were not found in the search results, it is known that Ganoderma lucidum, from which Ganodermatriol(P) is derived, has a broad-spectrum application for the treatment of cancer through the regulation of the immune system . This suggests that future research could focus on further understanding the role of Ganodermatriol(P) in cancer immunotherapy.
Eigenschaften
IUPAC Name |
2-[(4R)-4-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25+,26+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJZGBVDQCTWLG-RVFLQCAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ganodermatriol(P) | |
CAS RN |
105300-28-5 | |
| Record name | Ganodermatriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105300-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganodermatriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105300285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GANODERMATRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470J2A4Z5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
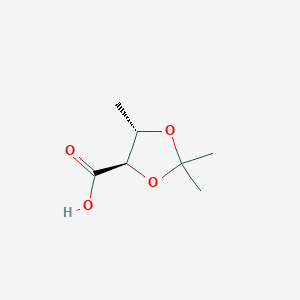
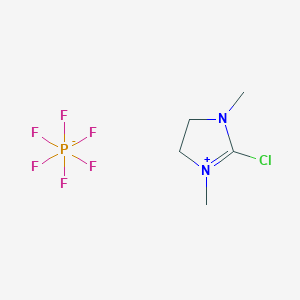
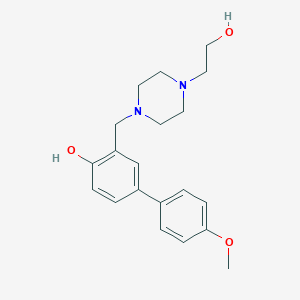
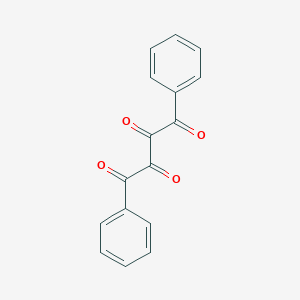
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
